molecular formula C18H13FN4O2S B7496215 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

Cat. No. B7496215
M. Wt: 368.4 g/mol
InChI Key: PNJIMTMAFMHRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide, also known as FBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FBPA is a small molecule that can selectively accumulate in cancer cells, making it a promising candidate for targeted therapy.

Mechanism of Action

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide enters cancer cells through a specific transport system called L-type amino acid transporter 1 (LAT1). Once inside the cell, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide inhibits the enzyme carbonic anhydrase, which is involved in pH regulation and cell proliferation. This leads to a decrease in the pH of the cancer cell and a disruption of its metabolism, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has minimal toxicity in healthy cells and tissues, making it a promising candidate for cancer therapy. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. However, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide's mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and treatment regimen.

Future Directions

1. Investigating N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide's potential use in combination with immunotherapy for cancer treatment.
2. Developing more efficient synthesis methods for N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide.
3. Studying N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide's potential use in other diseases, such as Alzheimer's and Parkinson's.
4. Investigating N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide's potential use in combination with other cancer treatments, such as targeted therapy and gene therapy.
5. Developing imaging techniques that can detect N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide accumulation in cancer cells with higher sensitivity and specificity.

Synthesis Methods

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 6-fluoro-1,3-benzothiazole-2-amine with 2-chloroacetyl chloride to obtain 6-fluoro-1,3-benzothiazol-2-yl)-2-chloroacetamide. This intermediate is then reacted with 4-methyl-2-oxo-1,2-dihydrophthalazine-1-carboxylic acid to give the final product, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has been extensively studied for its potential use in cancer diagnosis and treatment. Its ability to selectively accumulate in cancer cells makes it a valuable tool for imaging and detecting tumors. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy when used in combination with these treatments.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c1-10-12-4-2-3-5-13(12)17(25)23(22-10)9-16(24)21-18-20-14-7-6-11(19)8-15(14)26-18/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJIMTMAFMHRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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